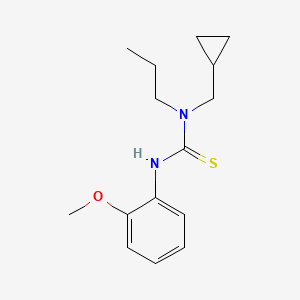![molecular formula C18H18N4O3S B5516455 N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5516455.png)
N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 370.10996162 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Silylation and Heterocyclic Compound Formation
Research by Lazareva et al. (2017) delves into the silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic benzoxazasiloles. This study highlights the structural and reactive versatility of N-(2-hydroxyphenyl)acetamide derivatives in synthesizing novel heterocycles, which could have implications in material science and catalysis Lazareva, N., Nikonov, A., Chipanina, N., Oznobikhina, L., Sterkhova, I., & Albanov, A. (2017).
Radiosynthesis and Herbicide Research
Latli and Casida (1995) conducted a study on the radiosynthesis of chloroacetanilide herbicides, showcasing the utility of N-(2-hydroxyphenyl)acetamide derivatives in the development and tracing of agricultural chemicals. This research is crucial for understanding the environmental fate and metabolic pathways of herbicides, contributing to safer and more effective pest management strategies Latli, B., & Casida, J. (1995).
Comparative Metabolism Studies
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, highlighting the biological transformations of compounds structurally related to N-(2-hydroxyphenyl)acetamide. Such studies are pivotal in toxicology and pharmacology, providing insights into the biocompatibility and potential health impacts of these compounds Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000).
Anticancer and Antimicrobial Activity
Kumar et al. (2019) synthesized new N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, starting from phthalic anhydride. This research demonstrates the potential of N-(2-hydroxyphenyl)acetamide derivatives in the development of novel therapeutics with anticancer and antimicrobial properties, indicating a wide range of biomedical applications Kumar, G., Kurmarayuni, C., Indupalli, M., Pallapati, R., & Bollikolla, H. (2019).
Synthesis and Structural Analysis
Nikonov et al. (2016) reported on the silylated derivatives of N-(2-hydroxyphenyl)acetamide, highlighting advanced synthetic methodologies and structural insights through NMR, X-ray crystallography, and FTIR spectroscopy. Such research underpins the chemical versatility and potential application of N-(2-hydroxyphenyl)acetamide derivatives in designing new materials and chemical sensors Nikonov, A., Sterkhova, I., М. Lazarev, I., Albanov, A., & Lazareva, N. F. (2016).
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22-17(12-7-3-6-10-15(12)25-2)20-21-18(22)26-11-16(24)19-13-8-4-5-9-14(13)23/h3-10,23H,11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWWDYXPLVBOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5516423.png)
![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)
![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)
![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)




![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)
![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)
